3-ethyl-2-[(E,3Z)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide
Description
AC-93253 iodide is a novel compound known for its potent inhibitory effects on the tyrosine kinase Src. Src is involved in the progression of many cancers, making AC-93253 iodide a valuable compound in cancer research and drug development . It is also a subtype-selective agonist for retinoic acid receptor alpha, with high selectivity compared to other retinoic acid receptor subtypes .
Properties
CAS No. |
108527-83-9 |
|---|---|
Molecular Formula |
C23H25IN2S |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
3-ethyl-2-[(E,3Z)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium iodide |
InChI |
InChI=1S/C23H25N2S.HI/c1-5-25-19-13-8-9-14-20(19)26-22(25)16-10-15-21-23(2,3)17-11-6-7-12-18(17)24(21)4;/h6-16H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
TWBRXRGFFUATNI-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-93253 iodide; AC 93253 iodide; AC93253 iodide; |
Origin of Product |
United States |
Preparation Methods
The synthesis of AC-93253 iodide involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature. industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
AC-93253 iodide undergoes various chemical reactions, including:
Scientific Research Applications
AC-93253 iodide has several scientific research applications:
Cancer Research: It has shown significant inhibitory effects on the activity of Src and Src-related proteins such as epidermal growth factor receptor, signal transducer and activator of transcription 3, and focal adhesion kinase. .
Drug Development: Its ability to modulate multiple signaling pathways makes it a potential candidate for developing new therapeutic strategies and anti-tumor drugs
Biological Studies: As a subtype-selective agonist for retinoic acid receptor alpha, it is used in studies related to retinoic acid receptor signaling and its effects on cellular processes.
Mechanism of Action
AC-93253 iodide exerts its effects by inhibiting the activity of Src and modulating multiple Src-related signaling pathways. This inhibition affects the activity of proteins such as epidermal growth factor receptor, signal transducer and activator of transcription 3, and focal adhesion kinase, leading to the suppression of cancer cell proliferation, colony formation, invasion, and migration . Additionally, it sensitizes tumor cells to treatments like gefitinib, indicating potential synergistic effects when used in combination with other therapeutic agents .
Comparison with Similar Compounds
AC-93253 iodide is unique due to its potent and selective inhibitory effects on Src and its related signaling pathways. Similar compounds include:
Dasatinib (BMS-354825): Another Src inhibitor used in cancer treatment.
Bosutinib (SKI-606): A Src and Abl kinase inhibitor.
Saracatinib (AZD-0530): A dual Src and Abl kinase inhibitor.
These compounds share similar mechanisms of action but differ in their selectivity and potency, making AC-93253 iodide a distinct and valuable compound in its class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
